Cas no 2137610-78-5 (Spiro[3.3]heptane, 2-(chloromethyl)-2-[2-(phenylmethoxy)ethyl]-)
![Spiro[3.3]heptane, 2-(chloromethyl)-2-[2-(phenylmethoxy)ethyl]- structure](https://ja.kuujia.com/scimg/cas/2137610-78-5x500.png)
Spiro[3.3]heptane, 2-(chloromethyl)-2-[2-(phenylmethoxy)ethyl]- 化学的及び物理的性質
名前と識別子
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- Spiro[3.3]heptane, 2-(chloromethyl)-2-[2-(phenylmethoxy)ethyl]-
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- インチ: 1S/C17H23ClO/c18-14-17(12-16(13-17)7-4-8-16)9-10-19-11-15-5-2-1-3-6-15/h1-3,5-6H,4,7-14H2
- InChIKey: ZKDLMJTZXCPRIC-UHFFFAOYSA-N
- ほほえんだ: C1C2(CCC2)CC1(CCl)CCOCC1=CC=CC=C1
Spiro[3.3]heptane, 2-(chloromethyl)-2-[2-(phenylmethoxy)ethyl]- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-678499-2.5g |
2-[2-(benzyloxy)ethyl]-2-(chloromethyl)spiro[3.3]heptane |
2137610-78-5 | 2.5g |
$3249.0 | 2023-03-11 | ||
Enamine | EN300-678499-10.0g |
2-[2-(benzyloxy)ethyl]-2-(chloromethyl)spiro[3.3]heptane |
2137610-78-5 | 10.0g |
$7128.0 | 2023-03-11 | ||
Enamine | EN300-678499-1.0g |
2-[2-(benzyloxy)ethyl]-2-(chloromethyl)spiro[3.3]heptane |
2137610-78-5 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-678499-0.5g |
2-[2-(benzyloxy)ethyl]-2-(chloromethyl)spiro[3.3]heptane |
2137610-78-5 | 0.5g |
$1591.0 | 2023-03-11 | ||
Enamine | EN300-678499-0.25g |
2-[2-(benzyloxy)ethyl]-2-(chloromethyl)spiro[3.3]heptane |
2137610-78-5 | 0.25g |
$1525.0 | 2023-03-11 | ||
Enamine | EN300-678499-0.05g |
2-[2-(benzyloxy)ethyl]-2-(chloromethyl)spiro[3.3]heptane |
2137610-78-5 | 0.05g |
$1393.0 | 2023-03-11 | ||
Enamine | EN300-678499-5.0g |
2-[2-(benzyloxy)ethyl]-2-(chloromethyl)spiro[3.3]heptane |
2137610-78-5 | 5.0g |
$4806.0 | 2023-03-11 | ||
Enamine | EN300-678499-0.1g |
2-[2-(benzyloxy)ethyl]-2-(chloromethyl)spiro[3.3]heptane |
2137610-78-5 | 0.1g |
$1459.0 | 2023-03-11 |
Spiro[3.3]heptane, 2-(chloromethyl)-2-[2-(phenylmethoxy)ethyl]- 関連文献
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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4. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
Spiro[3.3]heptane, 2-(chloromethyl)-2-[2-(phenylmethoxy)ethyl]-に関する追加情報
Compound CAS No. 2137610-78-5: Spiro[3.3]heptane, 2-(chloromethyl)-2-[2-(phenylmethoxy)ethyl]
The compound with CAS No. 2137610-78-5, commonly referred to as Spiro[3.3]heptane, 2-(chloromethyl)-2-[2-(phenylmethoxy)ethyl], is a complex organic molecule with a unique spirocyclic structure. This compound has garnered significant attention in the fields of organic chemistry and materials science due to its versatile properties and potential applications in drug design and polymer synthesis.
The spirocyclic framework of this compound is characterized by two rings sharing a single atom, creating a highly rigid and stable structure. The presence of a chloromethyl group and a phenylmethoxy substituent introduces additional functional groups that enhance its reactivity and compatibility with various chemical reactions. Recent studies have highlighted the importance of such structures in creating bioactive molecules, particularly in the development of novel antibiotics and anticancer agents.
One of the most intriguing aspects of this compound is its ability to undergo multiple reaction pathways, making it a valuable building block in organic synthesis. For instance, the chloromethyl group can act as an electrophilic center, enabling nucleophilic substitutions or additions. Meanwhile, the phenylmethoxy group provides opportunities for ether formation or oxidation reactions, further expanding its synthetic utility.
In terms of applications, this compound has shown promise in the development of advanced materials. Its rigid spirocyclic structure contributes to enhanced mechanical properties when incorporated into polymers or composites. Researchers have also explored its potential as a precursor for constructing nanomaterials, such as carbon nanotubes or graphene derivatives, due to its unique electronic properties.
The synthesis of Spiro[3.3]heptane, 2-(chloromethyl)-2-[2-(phenylmethoxy)ethyl] involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the spirocyclic core through ring-closing metathesis or other cyclization reactions, followed by functionalization with the desired substituents. Recent advancements in catalysis have significantly improved the yield and purity of this compound, making it more accessible for large-scale applications.
From an environmental perspective, this compound exhibits moderate biodegradability under specific conditions, which is an important consideration for its use in industrial settings. Researchers are actively investigating methods to enhance its eco-friendliness through modifications that improve its degradation rates without compromising its chemical properties.
In conclusion, Spiro[3.3]heptane, 2-(chloromethyl)-2-[2-(phenylmethoxy)ethyl] stands out as a versatile and innovative compound with wide-ranging applications across multiple disciplines. Its unique structure and functional groups make it a valuable asset in both academic research and industrial production. As ongoing studies continue to uncover new possibilities for this compound, it is poised to play an even greater role in shaping the future of organic chemistry and materials science.
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